Propan-2-yl 2-chloropyridine-4-carboxylate
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Overview
Description
Propan-2-yl 2-chloropyridine-4-carboxylate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-chloropyridine-4-carboxylate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced forms.
Scientific Research Applications
Propan-2-yl 2-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-chloropyridine-2-carboxylate
- Propan-2-yl 3-chloropyridine-4-carboxylate
- Propan-2-yl 2-bromopyridine-4-carboxylate
Uniqueness
Propan-2-yl 2-chloropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
167640-98-4 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
propan-2-yl 2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-3-4-11-8(10)5-7/h3-6H,1-2H3 |
InChI Key |
CXOIBMMMMLKBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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